molecular formula C13H12Cl2N2O3S B13640455 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide

Cat. No.: B13640455
M. Wt: 347.2 g/mol
InChI Key: PLXVHQULDSTNPR-UHFFFAOYSA-N
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Description

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an amino group, a dichlorophenoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide typically involves multiple steps One common method includes the reaction of 3,4-dichlorophenol with an appropriate sulfonyl chloride in the presence of a base to form the sulfonamide intermediate This intermediate is then reacted with N-methylamine to introduce the N-methyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenoxy group can be reduced to form corresponding phenol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, phenol derivatives, and substituted sulfonamides.

Scientific Research Applications

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dichlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(4-chlorophenoxy)aniline
  • 3-amino-4-methylphenyl(pyridin-2-yl)methanol
  • 3-aminoadamantan-1-yl)methanol

Uniqueness

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12Cl2N2O3S

Molecular Weight

347.2 g/mol

IUPAC Name

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H12Cl2N2O3S/c1-17-21(18,19)9-3-5-13(12(16)7-9)20-8-2-4-10(14)11(15)6-8/h2-7,17H,16H2,1H3

InChI Key

PLXVHQULDSTNPR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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